molecular formula C12H10KO2 B1679057 Potassium 1-naphthaleneacetate CAS No. 15165-79-4

Potassium 1-naphthaleneacetate

Cat. No.: B1679057
CAS No.: 15165-79-4
M. Wt: 225.30 g/mol
InChI Key: ADHKNBCKUUVGIL-UHFFFAOYSA-N
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Description

Potassium 1-Naphthaleneacetate is a synthetic compound widely used in various scientific and industrial applications. It is a potassium salt of 1-naphthaleneacetic acid, known for its role as a plant growth regulator. The compound is characterized by its white to almost white powder or crystalline appearance and is soluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Potassium 1-Naphthaleneacetate typically involves the reaction of 1-naphthaleneacetic acid with potassium hydroxide. The process can be summarized as follows:

  • Dissolve 1-naphthaleneacetic acid in a suitable solvent such as ethanol.
  • Add an equimolar amount of potassium hydroxide to the solution.
  • Stir the mixture at room temperature until the reaction is complete.
  • Evaporate the solvent to obtain the solid product.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

Chemical Reactions Analysis

Types of Reactions: Potassium 1-Naphthaleneacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthalene-1,2-dicarboxylic acid.

    Reduction: Reduction reactions can convert it back to 1-naphthaleneacetic acid.

    Substitution: It can participate in substitution reactions where the potassium ion is replaced by other cations.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reactions with other metal salts can lead to the formation of different naphthaleneacetate salts.

Major Products:

Scientific Research Applications

Potassium 1-Naphthaleneacetate is extensively used in scientific research due to its versatile properties:

Mechanism of Action

The mechanism of action of Potassium 1-Naphthaleneacetate involves its role as a synthetic auxin, a class of plant hormones. It binds to specific receptors in plant cells, triggering a cascade of molecular events that promote cell elongation, division, and differentiation. The compound influences various pathways, including the regulation of gene expression and modulation of ion transport .

Comparison with Similar Compounds

    1-Naphthaleneacetic Acid: The parent compound, used similarly as a plant growth regulator.

    Indole-3-acetic Acid: Another synthetic auxin with similar applications but different structural properties.

    2,4-Dichlorophenoxyacetic Acid: A widely used herbicide with auxin-like activity.

Uniqueness: Potassium 1-Naphthaleneacetate is unique due to its high solubility in water and stability, making it more suitable for certain applications compared to its analogs. Its potassium salt form enhances its effectiveness as a plant growth regulator .

Properties

CAS No.

15165-79-4

Molecular Formula

C12H10KO2

Molecular Weight

225.30 g/mol

IUPAC Name

potassium;2-naphthalen-1-ylacetate

InChI

InChI=1S/C12H10O2.K/c13-12(14)8-10-6-3-5-9-4-1-2-7-11(9)10;/h1-7H,8H2,(H,13,14);

InChI Key

ADHKNBCKUUVGIL-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)[O-].[K+]

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)[O-].[K+]

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)O.[K]

Appearance

Solid powder

Key on ui other cas no.

15165-79-4

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

86-87-3 (Parent)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1-naphthaleneacetic acid
1-naphthaleneacetic acid, ammonium salt
1-naphthaleneacetic acid, potassium salt
1-naphthaleneacetic acid, sodium salt
1-naphthylacetic acid
2-(1-naphthyl)acetic acid
2-(alpha-naphthyl)ethanoic acid
2-(naphthalen-1-yl)acetic acid
alpha-naphthaleneacetic acid
Galle-Donau
potassium 1-naphthaleneacetate
sodium 1-naphthaleneacetate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium 1-naphthaleneacetate
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Potassium 1-naphthaleneacetate
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Reactant of Route 6
Potassium 1-naphthaleneacetate

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